molecular formula C9H9N3O B8794624 2-Methoxyquinoxalin-5-amine

2-Methoxyquinoxalin-5-amine

Cat. No. B8794624
M. Wt: 175.19 g/mol
InChI Key: MDEAWPAIVSHRFJ-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a suspension of 5-aminoquinoxalin-2(1H)-one (440 mg, 2.73 mmol) in methanol (1 mL), DCM (8 mL) and acetonitrile (8 mL), at 0° C., was added TEA (1.14 mL, 8.19 mmol), followed by (trimethylsilyl)diazomethane (2 mL, 4.10 mmol; 2.0M in hexanes). The reaction mixture was allowed to warm to RT and stirred for additional 3 hours. The suspension was filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with 10%-50% ethyl acetate in hexane, to provide the title compound (167 mg, 0.953 mmol) as a light-yellow powder. LC/MS (ESI+) m/z=176 (M+H).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][C:6](=[O:12])[NH:7]2.[CH3:13][Si](C=[N+]=[N-])(C)C>CO.C(Cl)Cl.C(#N)C>[CH3:13][O:12][C:6]1[CH:5]=[N:4][C:3]2[C:2]([NH2:1])=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]=1

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
NC1=C2N=CC(NC2=CC=C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
TEA
Quantity
1.14 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10%-50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=NC=2C=CC=C(C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.953 mmol
AMOUNT: MASS 167 mg
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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